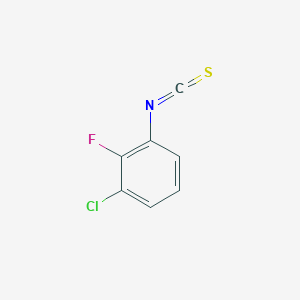

1-Chloro-2-fluoro-3-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLASHWNSHAULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373955 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-65-8 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Chemical Reactivity and Mechanistic Pathways of 1 Chloro 2 Fluoro 3 Isothiocyanatobenzene

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate (-N=C=S) group is a heterocumulene system characterized by an electrophilic carbon atom, making it susceptible to a variety of chemical transformations. wikipedia.org The reactivity of this group in 1-chloro-2-fluoro-3-isothiocyanatobenzene is expected to be enhanced due to the inductive electron-withdrawing effects of the adjacent chloro and fluoro substituents on the phenyl ring. researchgate.net

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The carbon-nitrogen and carbon-sulfur double bonds within the isothiocyanate functionality allow it to participate in cycloaddition reactions. While [2+2] cycloadditions are a possibility, isothiocyanates are well-documented to react as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with azides can lead to the formation of substituted tetrazole derivatives. qucosa.de The reaction proceeds through a dipolar cycloaddition mechanism where the 1,3-dipole adds across the C=N bond of the isothiocyanate. qucosa.de The specific conditions and regioselectivity of such reactions with this compound would be a subject of empirical investigation.

Condensation Reactions

Condensation reactions involving the isothiocyanate group typically proceed via an initial nucleophilic addition, followed by the elimination of a small molecule. A prominent example is the synthesis of benzothiazole (B30560) derivatives through condensation with 2-aminothiophenols. mdpi.com This reaction involves the nucleophilic attack of the amino group on the isothiocyanate carbon, followed by intramolecular cyclization and dehydration. Similarly, Knoevenagel-type condensations, while typically involving aldehydes or ketones, highlight the potential for forming new carbon-carbon bonds under basic conditions, a principle that can be extended to activated systems containing the isothiocyanate moiety.

Nucleophilic Addition Reactions

Nucleophilic addition to the electrophilic carbon of the isothiocyanate group is one of its most characteristic reactions. wikipedia.orgarkat-usa.org This reactivity is amplified by the electron-withdrawing nature of the substituted phenyl ring. researchgate.net A wide range of nucleophiles can react to form stable adducts. The general mechanism involves the attack of the nucleophile on the central carbon atom of the -N=C=S group.

Key Nucleophilic Addition Reactions:

With Amines: Primary and secondary amines react readily to form N,N'-disubstituted thiourea (B124793) derivatives.

With Alcohols and Phenols: In the presence of a base, alcohols and phenols add to form thiocarbamates.

With Thiols: Thiols react to yield dithiocarbamate (B8719985) adducts.

These reactions are fundamental in synthetic chemistry for building more complex molecular scaffolds from isothiocyanate precursors.

| Nucleophile (Nu-H) | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Thiourea | Ar-NH-C(=S)-NH-R |

| Alcohol (R-OH) | Thiocarbamate | Ar-NH-C(=S)-O-R |

| Thiol (R-SH) | Dithiocarbamate | Ar-NH-C(=S)-S-R |

| Hydrazine (H₂N-NH₂) | Thiosemicarbazide (B42300) | Ar-NH-C(=S)-NH-NH₂ |

Reactivity of the Substituted Chlorofluorobenzene Moiety

The presence of two halogen atoms (chlorine and fluorine) and an isothiocyanate group on the benzene (B151609) ring dictates the reactivity of the aromatic core. These substituents are all electron-withdrawing, which has significant consequences for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

In this compound, the ring is activated for SNAr due to the cumulative electron-withdrawing effects of the F, Cl, and NCS groups. A critical aspect of its reactivity is the competition between the fluorine and chlorine atoms as leaving groups. In SNAr reactions, the C-F bond is typically more reactive than the C-Cl bond. mdpi.com This is because fluorine's high electronegativity makes the attached carbon more electrophilic and better able to stabilize the negative charge in the rate-determining addition step, despite the C-F bond being stronger than the C-Cl bond. youtube.com Therefore, nucleophilic attack is expected to preferentially occur at the C2 position, leading to the displacement of the fluoride (B91410) ion.

| Position of Attack | Leaving Group | Relative Reactivity | Example Nucleophile | Potential Product |

|---|---|---|---|---|

| C2 | F⁻ | Higher | CH₃O⁻ | 1-Chloro-2-methoxy-3-isothiocyanatobenzene |

| C1 | Cl⁻ | Lower | CH₃O⁻ | 2-Fluoro-1-methoxy-3-isothiocyanatobenzene |

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.org The presence of multiple electron-withdrawing groups (F, Cl, NCS) strongly deactivates the aromatic ring of this compound towards electrophilic attack. masterorganicchemistry.com Such reactions, if they occur, would require harsh conditions and forcing reagents.

The regiochemical outcome is determined by the directing effects of the existing substituents. Halogens (F, Cl) are deactivating but ortho-, para-directing due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. The isothiocyanate group is a deactivating, meta-directing group. Predicting the precise location of substitution is complex due to these competing effects.

Analysis of Directing Effects:

-F (at C2): Directs to C1 (occupied), C3 (occupied), and C5.

-Cl (at C1): Directs to C2 (occupied), C4, and C6.

-NCS (at C3): Directs to C1 (occupied) and C5.

Based on a consensus of these directing effects, an incoming electrophile would most likely be directed to position 5, with positions 4 and 6 being less favored. However, the severe deactivation of the ring makes any EAS reaction synthetically challenging.

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -Cl | C1 | Deactivating | Ortho, Para | 4, 6 |

| -F | C2 | Deactivating | Ortho, Para | 5 |

| -NCS | C3 | Deactivating | Meta | 5 |

Halogen Atom Activation and Elimination Studies (e.g., β-Fluoride Elimination)

One potential pathway for the functionalization of fluoroaromatic compounds is through β-fluoride elimination. This process, typically observed in organometallic intermediates, involves the removal of a fluorine atom from a carbon atom that is beta to a metal center. Although more commonly documented for fluoroalkenes and saturated fluorocarbons, analogous eliminations from aryl systems can occur under specific catalytic conditions. For this compound, a hypothetical β-fluoride elimination would require the formation of an organometallic species where the metal is positioned at the C2 carbon, which is unlikely to be the primary site of metallation due to the directing effects of the substituents.

More plausible pathways for halogen activation in this molecule include nucleophilic aromatic substitution (SNAr) and metal-mediated reactions such as ortho-lithiation or halogen dance rearrangements. In SNAr reactions, the high electronegativity of the fluorine atom can activate the C-F bond towards nucleophilic attack, especially if the ring is further activated by electron-withdrawing groups. The relative reactivity of the C-Cl versus the C-F bond in such reactions would depend on the specific nucleophile and reaction conditions.

The "halogen dance" is another relevant phenomenon, describing the migration of a halogen atom to a different position on an aromatic ring under the influence of a strong base. This rearrangement is driven by the formation of a more stable aryl anion intermediate. For this compound, treatment with a strong base could potentially lead to a mixture of isomers through halogen migration.

Structure-Reactivity Relationships in Substituted Halogenated Aryl Systems

The reactivity of this compound is intricately linked to the electronic and steric interplay of its three substituents: a chloro group, a fluoro group, and an isothiocyanate group.

Both chlorine and fluorine are deactivating substituents in electrophilic aromatic substitution (EAS) reactions due to their strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In the context of this compound, the fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect. Conversely, the resonance effect of halogens is generally weaker than their inductive effect, with fluorine having a less effective π-donation compared to chlorine due to the poorer energy match between the 2p orbital of fluorine and the π-system of the benzene ring. The combined deactivating effect of both halogens makes the aromatic ring significantly less reactive towards electrophiles compared to benzene.

In nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and can stabilize the negative charge in the Meisenheimer intermediate, often leading to a higher reactivity for fluoroarenes compared to chloroarenes in this type of reaction.

Table 1: Comparison of Inductive and Resonance Effects of Halogen Substituents

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS | Directing Effect |

| Fluorine | Strong | Weak | Deactivating | Ortho, Para |

| Chlorine | Moderate | Moderate | Deactivating | Ortho, Para |

The isothiocyanate group (-NCS) is generally considered to be an electron-withdrawing group through both inductive and resonance effects. The linear isothiocyanate group can withdraw electron density from the aromatic ring, further deactivating it towards electrophilic attack. The combined electron-withdrawing nature of the chloro, fluoro, and isothiocyanate groups makes electrophilic substitution on this ring highly unfavorable and would require harsh reaction conditions.

In nucleophilic aromatic substitution, the electron-withdrawing character of all three substituents would activate the ring towards attack by a nucleophile. The most likely sites for nucleophilic attack would be the carbon atoms bearing the halogen leaving groups (C1 and C2). The regioselectivity of such a reaction would be influenced by the relative ability of the chloro and fluoro groups to act as leaving groups and the stabilization of the intermediate Meisenheimer complex.

Steric hindrance plays a significant role in the reactivity of ortho-substituted aromatic compounds. In this compound, the substituents are positioned adjacent to one another, creating a crowded steric environment. This steric crowding can hinder the approach of reagents to the reactive sites on the aromatic ring.

For instance, in a potential nucleophilic aromatic substitution reaction, the approach of a nucleophile to the C1 or C2 positions could be sterically hindered by the adjacent substituents. Similarly, any reaction involving the isothiocyanate group could be influenced by the bulky halogen atoms in the ortho positions.

Directed ortho-lithiation, a powerful tool for the functionalization of aromatic rings, is also sensitive to steric effects. The formation of a stable chelate between the lithium reagent and a directing group is crucial for this reaction. While the isothiocyanate group is not a classical directing group for ortho-lithiation, the nitrogen and sulfur atoms could potentially coordinate with the lithium reagent. However, the steric bulk of the adjacent chlorine and fluorine atoms might impede the formation of the necessary complex for deprotonation at an adjacent position.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Directing Effect (EAS) | Steric Effect |

| Chlorine | C1 | -I, +R (deactivating) | Ortho, Para | Moderate |

| Fluorine | C2 | -I, +R (deactivating) | Ortho, Para | Small |

| Isothiocyanate | C3 | -I, -R (deactivating) | Meta | Moderate |

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 2 Fluoro 3 Isothiocyanatobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure determination. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Chloro-2-fluoro-3-isothiocyanatobenzene, a combination of one-dimensional and multi-dimensional NMR experiments is required for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the chloro, fluoro, and isothiocyanato substituents. The electronegative halogen atoms and the electron-withdrawing isothiocyanato group will generally deshield the aromatic protons, causing their resonances to appear at a lower field (higher ppm values) compared to unsubstituted benzene (B151609) (δ ≈ 7.34 ppm).

The splitting patterns of the signals will arise from spin-spin coupling between adjacent protons (³JHH) and coupling to the fluorine atom (JHF). The expected multiplicity for each proton can be predicted based on its neighboring atoms.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd (doublet of doublet of doublets) | ³JHH ≈ 7-9, ⁴JHH ≈ 1-3, ⁴JHF ≈ 1-3 |

| H-5 | 7.00 - 7.20 | t (triplet) or ddd | ³JHH ≈ 7-9, ³JHH ≈ 7-9, ⁵JHF ≈ 0-1 |

| H-6 | 7.30 - 7.50 | ddd (doublet of doublet of doublets) | ³JHH ≈ 7-9, ⁴JHH ≈ 1-3, ³JHF ≈ 5-8 |

Note: The predicted chemical shifts are estimations and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about the six carbon atoms of the benzene ring and the carbon of the isothiocyanate group. The chemical shifts will be significantly affected by the attached substituents. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-1 and C-2) are expected to show characteristic shifts. Furthermore, the fluorine atom will cause splitting of the carbon signals due to ¹JCF, ²JCF, and ³JCF couplings, which is a powerful tool for assigning the carbon signals.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-1 (C-Cl) | 120 - 130 | d, ²JCF ≈ 15-25 |

| C-2 (C-F) | 150 - 160 | d, ¹JCF ≈ 240-260 |

| C-3 (C-NCS) | 135 - 145 | d, ²JCF ≈ 10-20 |

| C-4 | 125 - 135 | d, ³JCF ≈ 3-5 |

| C-5 | 128 - 138 | s or d, ⁴JCF ≈ 0-2 |

| C-6 | 120 - 130 | d, ³JCF ≈ 5-10 |

| C-NCS | 130 - 140 | s |

Note: Predicted chemical shifts are estimations. The large one-bond C-F coupling constant is a definitive feature for the assignment of C-2.

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The signal will be split by the neighboring protons (H-6 and H-4), resulting in a multiplet.

Expected ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| F-2 | -110 to -130 | ddd (doublet of doublet of doublets) | ³JFH ≈ 5-8, ⁴JFH ≈ 1-3, ⁵JFH ≈ 0-1 |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The observed multiplicity will confirm the position of the fluorine atom relative to the aromatic protons.

To definitively assign all proton and carbon signals, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting the signals of H-4, H-5, and H-6 to their corresponding carbon atoms C-4, C-5, and C-6, respectively. This allows for the unambiguous assignment of the protonated aromatic carbons. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. msu.edu For this compound (C₇H₃ClFNS), the exact mass of the molecular ion ([M]⁺˙) can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculated Exact Mass:

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | 187.965876 |

The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak. The HRMS spectrum would show a peak at m/z 187.9659 corresponding to the [M]⁺˙ ion with ³⁵Cl, and another peak at m/z 189.9629 (approximately one-third the intensity) corresponding to the [M+2]⁺˙ ion with ³⁷Cl.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Plausible fragmentation pathways for this compound could involve the loss of the isothiocyanato group or cleavage of the aromatic ring.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing its resulting product ions. For this compound, MS/MS provides detailed structural information by inducing fragmentation at specific bonds. In a typical experiment, the intact molecule is first ionized to form the molecular ion [M]+•. This precursor ion is then selected and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern.

The fragmentation of halogenated aromatic compounds is well-documented. nih.gov Common fragmentation pathways for this compound would likely involve the loss of the halogen atoms or the isothiocyanate functional group. The relative positions of the chloro, fluoro, and isothiocyanato groups on the benzene ring influence the fragmentation pathways. nih.gov Key fragmentation patterns can be predicted based on the stability of the resulting ions and neutral losses.

Table 1: Predicted MS/MS Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Probable Identity of Loss |

| 187.9 | Cl | 152.9 | Chlorine radical |

| 187.9 | NCS | 129.9 | Isothiocyanate radical |

| 187.9 | SCN | 129.9 | Thiocyanate (B1210189) radical |

| 187.9 | F | 168.9 | Fluorine radical |

| 152.9 | CS | 108.9 | Carbon monosulfide |

Note: The m/z values are based on the most abundant isotopes (³⁵Cl).

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds like aromatic isothiocyanates. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for such analyses. A C18 column is a common choice, providing effective separation based on hydrophobicity.

The method involves injecting the sample into a stream of a mobile phase, such as a gradient mixture of acetonitrile (B52724) and water, which then passes through the analytical column. Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time is a key parameter for identification, while the peak area is used for quantification against a standard calibration curve. umb.edu

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 20% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) Considerations (e.g., Thermal Degradation of Isothiocyanates)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. However, its application to isothiocyanates requires careful consideration due to their potential for thermal degradation. nih.gov When subjected to the high temperatures of a standard GC inlet (often >250 °C), isothiocyanates can undergo decomposition or rearrangement, leading to the formation of artifacts and inaccurate quantification. nih.govchemrxiv.org For instance, studies on allyl isothiocyanate have shown it can degrade into various sulfur-containing compounds upon heating. nih.gov

To mitigate these issues, specialized injection techniques such as cool on-column or programmed temperature vaporization (PTV) inlets may be necessary. These methods introduce the sample into the column at a lower temperature, which is then gradually increased, minimizing the thermal stress on the analyte.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, provide both separation and definitive identification of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the gentle separation of HPLC with the sensitive and specific detection of mass spectrometry. It is particularly well-suited for analyzing this compound as it avoids the high temperatures associated with GC, thus preventing thermal degradation. umb.edu The eluent from the HPLC column is directed into the mass spectrometer's ion source, where molecules are ionized (e.g., by electrospray ionization) and subsequently detected.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and provides mass spectra that are highly useful for structural identification by matching against spectral libraries like those from NIST. semanticscholar.org While the risk of thermal degradation of the parent compound exists, GC-MS can be invaluable for identifying any volatile impurities or degradation products that may have formed. nih.govshimadzu.com The mass spectra of the separated components can confirm their identity. semanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically found in the 2000-2200 cm⁻¹ region. nist.gov Other key absorptions would include C-Cl stretching vibrations (around 600-800 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. Studies on similar halogenated ethanes have demonstrated the utility of Raman spectroscopy in studying molecular structure and conformation. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Very Strong (IR) |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium-Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Computational and Theoretical Investigations of 1 Chloro 2 Fluoro 3 Isothiocyanatobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density of a molecule rather than its complex many-electron wavefunction. numberanalytics.com For 1-Chloro-2-fluoro-3-isothiocyanatobenzene, DFT would be employed to determine its most stable three-dimensional geometry (geometry optimization), vibrational frequencies, and various electronic properties.

Commonly, a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p) is used to model the system accurately. researchgate.net Such studies can elucidate the effects of the chloro, fluoro, and isothiocyanate substituents on the geometry and stability of the benzene (B151609) ring. nih.gov DFT calculations also provide the foundational data required for further electronic structure analysis, including molecular orbital energies and charge distributions.

Illustrative DFT Calculation Outputs for a Substituted Benzene Ring This table presents typical data obtained from DFT calculations and should be considered illustrative for this compound.

| Calculated Property | Illustrative Value | Description |

|---|---|---|

| Total Energy (Hartree) | -1550.45 | The total electronic energy of the molecule in its optimized geometry. A lower energy indicates higher stability. |

| Dipole Moment (Debye) | 3.85 D | A measure of the overall polarity of the molecule, resulting from the asymmetric distribution of charge due to the electronegative F, Cl, and NCS groups. |

| Rotational Constants (GHz) | A: 1.25, B: 0.45, C: 0.38 | Constants related to the molecule's moments of inertia, which can be compared with microwave spectroscopy data. |

Ab initio (Latin for "from the beginning") molecular orbital calculations are methods derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods (like Møller–Plesset perturbation theory or Coupled Cluster theory), can offer high accuracy, though often at a greater computational expense than DFT. chemrxiv.org

For this compound, ab initio calculations would be used to:

Corroborate the geometries and energies obtained from DFT methods.

Provide a benchmark for assessing the performance of various DFT functionals.

Investigate excited states and transition states, which are critical for understanding photochemical reactions and reaction mechanisms.

While HF theory provides a foundational approximation, it neglects electron correlation, which can be significant. More sophisticated ab initio methods would be necessary to capture these effects accurately.

Electronic Structure Analysis

Molecular Orbital Theory (MOT) describes the electrons in a molecule as occupying a set of molecular orbitals (MOs) that extend over the entire molecule. These MOs are formed from the constructive (bonding) and destructive (antibonding) interference of atomic orbitals. An analysis of the full set of MOs for this compound would reveal how the atomic orbitals of the carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms combine to form the delocalized π-system of the benzene ring and the localized σ-bonds that constitute the molecular framework.

Frontier Molecular Orbital (FMO) theory simplifies the MOT picture by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO: This orbital is the source of the molecule's most available electrons and is associated with its ability to act as a nucleophile or electron donor. quora.com

LUMO: This is the lowest-energy orbital capable of accepting electrons, relating to the molecule's ability to act as an electrophile or electron acceptor. quora.comnih.gov

The spatial distribution of the HOMO and LUMO indicates the likely sites of electrophilic and nucleophilic attack, respectively. For phenyl isothiocyanates, the HOMO and LUMO orbitals are typically distributed across the entire molecule. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily excitable. researchgate.net

Illustrative Frontier Molecular Orbital Data This table presents representative energy values for a halogenated aromatic isothiocyanate, demonstrating the type of data generated by FMO analysis.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -8.95 | Energy of the highest occupied molecular orbital. A higher energy indicates stronger electron-donating ability. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital. A lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.75 | Indicates chemical reactivity and stability. A larger gap implies greater stability. |

The distribution of electrons within this compound is uneven due to the differing electronegativities of the constituent atoms. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom.

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. walisongo.ac.id The MEP is plotted onto the molecule's electron density surface, using color to represent the electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. In this molecule, such regions would be expected around the highly electronegative fluorine and chlorine atoms, as well as the sulfur and nitrogen atoms of the isothiocyanate group. researchgate.net

Blue/Green Regions: Indicate positive potential, corresponding to areas of electron deficiency. These are sites prone to nucleophilic attack. walisongo.ac.id For isothiocyanates, the central carbon atom of the -N=C=S group is known to be highly electrophilic and would be expected to show a strong positive potential. quora.com

The MEP map provides a powerful visual tool for predicting intermolecular interactions and sites of chemical reactivity. walisongo.ac.id

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is instrumental in elucidating the potential reaction mechanisms of this compound. The isothiocyanate (-N=C=S) group is a versatile functional group that can participate in a variety of reactions, including nucleophilic additions and cycloadditions. arkat-usa.org Computational methods, particularly Density Functional Theory (DFT), are widely employed to map the potential energy surfaces of these reactions, identifying intermediates, and characterizing the transition states that connect them.

For instance, in reactions with nucleophiles, the carbon atom of the isothiocyanate group is the primary electrophilic center. Theoretical studies on similar aromatic isothiocyanates have shown that the reaction mechanism can proceed through a stepwise or concerted pathway, depending on the nature of the nucleophile and the reaction conditions. rsc.org Transition state characterization, which involves calculating the geometry and energy of the highest point along the reaction coordinate, is crucial for determining the activation energy and, consequently, the reaction rate.

Furthermore, computational models can be used to investigate the regioselectivity and stereoselectivity of reactions involving this compound. The chlorine and fluorine substituents on the benzene ring can influence the electron distribution and steric environment of the molecule, thereby directing the course of a reaction. By comparing the activation energies of different possible reaction pathways, a more favorable mechanism can be predicted.

Table 1: Representative Theoretical Data for Reaction Energetics of a Substituted Aromatic Isothiocyanate

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

| Nucleophilic Addition | Phenyl isothiocyanate + Amine | 15.2 | Thiourea (B124793) derivative | -25.8 |

| [3+2] Cycloaddition | Phenyl isothiocyanate + Azide | 22.5 | Thiatriazole derivative | -18.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction mechanism modeling. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net

The accuracy of predicted NMR chemical shifts depends on the chosen level of theory, including the functional and basis set. srce.hr For aromatic compounds, including halogenated benzenes, these methods can often provide chemical shift values that are in good agreement with experimental data. rsc.org The predicted chemical shifts for the carbon and hydrogen atoms in this compound would be influenced by the electronic effects of the chloro, fluoro, and isothiocyanato substituents.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for a Model Compound (1-chloro-2-fluorobenzene)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 127.8 | - |

| C2 | 157.3 | - |

| C3 | 117.1 | 7.15 |

| C4 | 129.2 | 7.28 |

| C5 | 125.9 | 7.09 |

| C6 | 122.4 | 7.33 |

Note: This table presents theoretically predicted NMR chemical shifts for a related compound to demonstrate the output of such calculations. The values for this compound would differ due to the presence of the isothiocyanate group.

Solvent Effects in Theoretical Calculations

The influence of the solvent environment on the properties and reactivity of a molecule can be significant. Theoretical calculations can account for solvent effects through various models, with the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) theory being among the most widely used. researchgate.netprimescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

For this compound, the inclusion of solvent effects in theoretical calculations would be important for accurately predicting properties such as its dipole moment, electronic transition energies, and reaction energetics in solution. rsc.org The polarity of the solvent can influence the stability of charged or polar intermediates and transition states, thereby altering reaction pathways and rates. primescholars.com

For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, leading to a lower activation energy and a faster reaction rate. Computational studies that incorporate solvent effects can provide a more realistic description of chemical processes occurring in solution.

Table 3: Theoretical Dipole Moment of a Halogenated Benzene in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 1.52 |

| Toluene | 2.4 | 1.78 |

| Acetonitrile (B52724) | 37.5 | 2.15 |

| Water | 78.4 | 2.25 |

Note: This table provides illustrative data for a generic halogenated benzene to show the impact of solvent on a calculated molecular property. The specific values for this compound would need to be calculated directly.

Applications in Advanced Organic Synthesis and Functional Materials Science

Role as a Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on 1-chloro-2-fluoro-3-isothiocyanatobenzene makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The isothiocyanate group serves as a linchpin for building nitrogen- and sulfur-containing rings, while the adjacent chlorine atom provides a convenient leaving group for intramolecular cyclization reactions.

Benzothiazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules and functional materials. mdpi.comnih.gov Aryl isothiocyanates are key intermediates in several synthetic routes to these scaffolds. rsc.org One established method involves the reaction of aryl isothiocyanates with electron-rich arenes, catalyzed by iron(III) chloride, to achieve a direct C-H functionalization and subsequent C-S bond formation, leading to the benzothiazole (B30560) core. nih.govresearchgate.net

The structure of this compound is particularly amenable to forming a benzothiazole ring through intramolecular cyclization. The presence of a halogen (in this case, chlorine) ortho to the isothiocyanate group allows for a cyclization pathway where the sulfur atom attacks the carbon bearing the halogen, leading to ring closure and elimination of the halide. This approach is a recognized strategy for benzothiazole synthesis. mdpi.comresearchgate.net

Table 1: Representative Benzothiazole Synthesis from Aryl Isothiocyanates This table illustrates a general, analogous reaction pathway.

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Ref. |

| Aryl Isothiocyanate | Electron-Rich Arene | Triflic Acid, FeCl₃ | 2-Arylbenzothiazole | nih.gov, researchgate.net |

| o-Haloaryl Isothiocyanate | - | Base or Heat | Benzothiazole (via intramolecular cyclization) | mdpi.com |

The utility of this compound extends beyond simple bicyclic systems to the construction of complex, fused polycyclic heterocycles. A notable example is its use in the synthesis of the Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govnih.govresearchgate.nettriazole ring system, a scaffold found in compounds with important biological activities, such as fungicides. nih.gov

In a documented synthetic route, 1-chloro-2-isothiocyanatobenzene is reacted with a hydrazide derivative. nih.govresearchgate.net The isothiocyanate group first reacts with the hydrazide to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes an intramolecular cyclization under basic conditions (e.g., sodium hydride in DMF), where the nitrogen of the newly formed triazole ring attacks the carbon atom bearing the chlorine, displacing it to form the fused thiazole (B1198619) ring and yield the final tricyclic product. nih.gov This elegant reaction sequence efficiently builds a complex heterocyclic framework from a relatively simple precursor.

Ring annulation, the process of building a new ring onto an existing one, is a cornerstone of polycyclic synthesis. wikipedia.org The isothiocyanate group (-N=C=S) is an excellent electrophilic handle for cyclization reactions. arkat-usa.org It can react with a wide array of binucleophilic reagents to form five- or six-membered heterocyclic rings in a single step.

For instance, reaction with compounds containing adjacent amine and thiol groups can lead to the formation of fused thiazolidine (B150603) rings. The reactivity of the isothiocyanate moiety allows it to act as a two-atom synthon (C=S) in cycloaddition reactions, providing a direct pathway to various heterocyclic systems. The synthesis of the Benzo nih.govrsc.orgthiazolo[2,3-c] nih.govnih.govresearchgate.nettriazole core is a prime example of an annulation process, where a thiazole and a triazole ring are sequentially built upon the initial benzene (B151609) ring of the precursor. nih.gov

Advanced Synthetic Transformations Facilitated by the Compound

The distinct reactivity of the three functional groups on this compound enables its use in sophisticated synthetic strategies aimed at creating molecules with high structural complexity and precise functionality.

This compound serves as a versatile scaffold for building elaborate molecular structures. The isothiocyanate group can be transformed into a thiourea (B124793) by reacting it with an amine; this thiourea can then be a substrate for further cyclization to form heterocycles like thiazoles or triazoles. mdpi.com

Simultaneously, the chloro and fluoro substituents on the aromatic ring remain available for other advanced transformations. These halogens can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of new aryl, alkyl, amine, or alkyne groups. The differential reactivity between the C-Cl and C-F bonds can also be exploited to perform selective, sequential couplings, further adding to the molecular complexity in a controlled manner. This multi-faceted reactivity allows chemists to use a single starting material to access a diverse library of complex final products.

Regioselectivity, the control over which position on a molecule reacts, is critical in organic synthesis. The substitution pattern of this compound inherently governs the regiochemical outcome of subsequent reactions.

Electrophilic Aromatic Substitution: The combined directing effects of the fluoro (ortho-, para-directing), chloro (ortho-, para-directing), and isothiocyanato (meta-directing) groups will guide incoming electrophiles to specific, predictable positions on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine and chlorine atoms activates the ring for SNAr reactions. A nucleophile would preferentially attack the positions activated by these halogens, with the potential for selective displacement based on reaction conditions.

Directed Ortho-Metalation (DoM): Certain functional groups can direct metalating agents (like organolithium bases) to an adjacent position. While the isothiocyanate group is not a classical directing group, the halogens can influence such reactions, leading to highly regioselective C-H functionalization.

Iron(III)-catalyzed reactions of aryl isothiocyanates with arenes have been shown to proceed with high regioselectivity, providing a direct route to functionalized benzothiazoles. nih.gov The electronic properties of the substituents on both the isothiocyanate precursor and the arene coupling partner dictate the final regiochemical outcome of the C-H functionalization step. While the starting compound is achiral, its incorporation into a larger, chiral molecule can influence the stereochemical outcome of reactions at distal sites.

Table 2: Regiocontrol in Reactions of Substituted Arenes This table provides general principles of regioselectivity relevant to the compound's structure.

| Reaction Type | Directing Groups | Predicted Outcome for this compound | Principle |

| Electrophilic Substitution | -F (o,p), -Cl (o,p), -NCS (m) | Substitution at C-4, C-5, or C-6, depending on conditions | Competing electronic and steric effects of substituents |

| Nucleophilic Substitution (SNAr) | -F, -Cl | Substitution at C-1 or C-2 | Activation of the ring towards nucleophilic attack |

| C-H Functionalization | Catalyst and Substrate Control | Selective reaction at the most accessible and electronically favored C-H bond | Iron(III) catalysis can favor specific C-H bonds for C-S coupling |

Contribution to Novel Functional Materials Development

The unique combination of a halogenated aromatic core and a reactive isothiocyanate group in this compound suggests its potential as a versatile building block in the development of novel functional materials. While specific research on this particular compound is limited, its structural features allow for informed speculation on its utility in polymer synthesis, organic electronics, and optically active materials.

Precursors for Polymer Synthesis

Aryl isothiocyanates are known to participate in various polymerization reactions, and the presence of chloro and fluoro substituents on the benzene ring of this compound can be leveraged to impart desirable properties to the resulting polymers. Fluorinated polymers, for instance, often exhibit enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov

The isothiocyanate group can be converted into other polymerizable functionalities or can itself be directly involved in polymerization processes. For example, it can be transformed into a thiourea-containing monomer, which can then be used in polycondensation reactions. The resulting poly(thiourea)s are a class of polymers known for their interesting optical and electronic properties.

Furthermore, the halogen atoms on the aromatic ring could serve as sites for cross-linking or for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The development of fluorinated poly(aryl thioethers) through organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with perfluorinated aryl monomers highlights a potential route where a derivative of this compound could be employed. nih.gov

Components in Organic Electronic Materials Research

Fluorinated aromatic compounds are of significant interest in the field of organic electronics. The introduction of fluorine atoms into organic semiconductors can modulate their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences charge injection and transport characteristics in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The electron-withdrawing nature of the fluorine and chlorine atoms in this compound would likely lower the HOMO and LUMO energy levels of any larger conjugated system it is incorporated into. This can lead to improved stability and performance of organic electronic materials. While direct applications of this specific isothiocyanate are not documented, the broader class of fluorinated aromatics has been explored for these purposes. researchgate.net

Design of Optically Active Materials

Aryl isothiocyanates are precursors to a variety of chiral compounds and have been incorporated into liquid crystal structures. The isothiocyanate group is known for its contribution to high birefringence in liquid crystalline materials. While there is no specific data on this compound in this context, the principles of molecular design for optically active materials suggest its potential.

By reacting the isothiocyanate with chiral amines, it is possible to synthesize chiral thioureas. These chiral derivatives could exhibit interesting chiroptical properties and could potentially be used as chiral dopants in liquid crystal formulations or as components of chiral polymers. The polar nature of the C-F and C-Cl bonds might also influence the intermolecular interactions and the self-assembly behavior of materials derived from this compound, which is a crucial aspect in the design of optically active materials.

Strategies for Derivatization and Further Functionalization for Diverse Applications

The reactivity of both the isothiocyanate group and the halogenated aromatic core of this compound opens up numerous avenues for its derivatization and functionalization. These transformations can be tailored to generate a wide array of molecules for various applications.

Chemoselective Modification of the Isothiocyanate Group (e.g., Thiourea Formation)

The isothiocyanate group is highly susceptible to nucleophilic attack, allowing for a range of chemoselective modifications. One of the most common and versatile reactions is the formation of thioureas through the reaction with primary or secondary amines. nih.gov This reaction is typically high-yielding and proceeds under mild conditions.

The diverse range of commercially available amines allows for the synthesis of a vast library of thiourea derivatives from this compound. These thioureas can serve as intermediates in the synthesis of more complex heterocyclic compounds or can be of interest for their own biological activities and coordination chemistry. researchgate.net

| Nucleophile (Amine) | Product |

| Primary Aliphatic Amine (R-NH₂) | N-(1-chloro-2-fluoro-3-phenyl)-N'-alkylthiourea |

| Primary Aromatic Amine (Ar-NH₂) | N-(1-chloro-2-fluoro-3-phenyl)-N'-arylthiourea |

| Secondary Amine (R₂NH) | N-(1-chloro-2-fluoro-3-phenyl)-N',N'-dialkylthiourea |

| Hydrazine (H₂N-NH₂) | 1-(1-chloro-2-fluoro-3-phenyl)thiosemicarbazide |

This table represents the general reactivity of aryl isothiocyanates with amines to form various thiourea derivatives.

Transformations Involving the Halogenated Aromatic Core

The chloro and fluoro substituents on the aromatic ring provide additional sites for functionalization, although their reactivity differs. The activation of C-F and C-Cl bonds for cross-coupling reactions is a well-established area of organic synthesis. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine, chlorine, and isothiocyanate groups can activate the aromatic ring for nucleophilic aromatic substitution. While the fluorine atom is generally more susceptible to SNAr than chlorine, the specific substitution pattern and reaction conditions will determine the outcome. This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, to further functionalize the molecule.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While C-Cl bonds are generally more reactive in these transformations than C-F bonds, specific catalytic systems have been developed for the activation of C-F bonds. mdpi.com This would enable the introduction of aryl, alkyl, or amino groups at the positions of the halogen atoms.

Metal-Halogen Exchange: The chlorine atom can undergo metal-halogen exchange with organolithium or Grignard reagents, generating an aryllithium or arylmagnesium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

These derivatization strategies highlight the potential of this compound as a versatile platform for the synthesis of a diverse range of functional molecules for applications in materials science, medicinal chemistry, and agrochemicals.

Green Chemistry Principles in the Synthesis and Transformation of 1 Chloro 2 Fluoro 3 Isothiocyanatobenzene

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Traditional methods for synthesizing isothiocyanates, such as those using thiophosgene (B130339), often suffer from poor atom economy due to the formation of stoichiometric byproducts. More sustainable alternatives for the synthesis of aromatic isothiocyanates, which could be applied to 1-chloro-2-fluoro-3-isothiocyanatobenzene, focus on addition reactions. For instance, the reaction of the corresponding amine (3-chloro-2-fluoroaniline) with a sulfur source in a way that incorporates all atoms into the product or generates only small, benign byproducts would be ideal.

Table 1: Comparison of Atom Economy in Different Isothiocyanate Synthetic Routes

| Reaction Type | Starting Materials | Reagents | Byproducts | Atom Economy |

| Traditional Method | Amine | Thiophosgene (CSCl₂) | 2 HCl | Low |

| Greener Alternative | Amine, Carbon Disulfide | Desulfurizing Agent | Varies | Moderate to High |

| Catalytic Sulfurization | Isocyanide | Elemental Sulfur | None (in theory) | High |

Waste Prevention and Reduction Strategies

Waste prevention is a cornerstone of green chemistry, emphasizing the importance of designing chemical syntheses to minimize or eliminate waste generation. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, is a common metric used to assess the environmental impact of a chemical process.

For the synthesis of isothiocyanates, including this compound, strategies to reduce waste include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, thereby minimizing solvent and material loss.

Catalytic Reagents: Using catalysts instead of stoichiometric reagents significantly reduces the amount of waste generated.

Solvent and Reagent Recycling: Implementing procedures to recover and reuse solvents and excess reagents can drastically lower the E-factor.

Research on sustainable isothiocyanate synthesis has shown that E-factors can be significantly reduced by optimizing reaction conditions and purification methods. For example, minimizing the use of column chromatography for purification can substantially decrease waste. nih.gov In some optimized processes for isothiocyanate synthesis, E-factors as low as 0.989 have been achieved. nih.gov

Use of Safer Solvents and Reaction Media (e.g., Aqueous Systems)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, this would involve moving away from traditional volatile organic compounds (VOCs) towards greener alternatives.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Methods for synthesizing isothiocyanates from primary amines in aqueous media have been developed. beilstein-journals.orgrsc.org These processes often involve the formation of a dithiocarbamate (B8719985) salt followed by desulfurization. beilstein-journals.org

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone) and γ-butyrolactone (GBL), have been successfully used in the sustainable synthesis of isothiocyanates. nih.govrsc.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. nih.gov

Table 2: Green Solvents for Isothiocyanate Synthesis

| Solvent | Classification | Key Advantages |

| Water | Benign | Non-toxic, non-flammable, readily available |

| Cyrene™ | Bio-based | Biodegradable, high boiling point |

| γ-Butyrolactone (GBL) | Benign | Biodegradable, effective for a range of reactions |

Catalytic Methods and Catalyst Reuse

Catalytic reactions are preferred over stoichiometric ones because they reduce waste, often require milder reaction conditions, and can lead to higher selectivity. The development of catalytic methods for the synthesis of this compound would be a significant step towards a greener process.

A sustainable approach for isothiocyanate synthesis involves the sulfurization of isocyanides using elemental sulfur and catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This method avoids the use of highly toxic reagents like thiophosgene. nih.govrsc.org The catalyst loading can be as low as 2 mol%, and the process is metal-free. nih.gov The ability to recover and reuse the catalyst is another important aspect of green catalytic processes.

Energy Efficiency Considerations (Ambient Temperature and Pressure)

Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure.

While some traditional methods for isothiocyanate synthesis require high temperatures, newer, more sustainable methods aim for milder conditions. For example, the DBU-catalyzed sulfurization of isocyanides can be carried out at a moderate temperature of 40°C. nih.gov Microwave-assisted synthesis is another technique that can improve energy efficiency by significantly reducing reaction times. nih.gov

Minimization of Chemical Derivatives and Protecting Groups

A protecting-group-free synthesis of this compound would ideally start from a readily available precursor, such as 3-chloro-2-fluoroaniline (B1295074), and convert it to the desired product in a single, chemoselective step. This avoids the need to protect other functional groups that might be present in more complex starting materials. The development of highly selective reagents and catalysts is key to achieving this goal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.